12-Hydroxycyclododeca-4,8-dien-1-one
Description
12-Hydroxycyclododeca-4,8-dien-1-one is a cyclic organic compound featuring a 12-membered carbon ring with conjugated double bonds at positions 4 and 8, a hydroxyl group at position 12, and a ketone functional group at position 1. This unique combination of structural elements—dual unsaturated bonds, hydroxyl, and ketone moieties—confers distinct physicochemical and biological properties. The compound’s reactivity is influenced by the electron-withdrawing ketone and the electron-donating hydroxyl group, enabling participation in diverse chemical transformations such as nucleophilic additions and redox reactions .
Properties
IUPAC Name |
12-hydroxycyclododeca-4,8-dien-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11,13H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAVRTGSMRPGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(=O)C(CCC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80765847 | |
| Record name | 12-Hydroxycyclododeca-4,8-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80765847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114347-16-9 | |
| Record name | 12-Hydroxycyclododeca-4,8-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80765847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxycyclododeca-4,8-dien-1-one typically involves the cyclization of linear precursors followed by functional group modifications. One common method involves the cyclization of dodeca-4,8-dien-1-one, followed by hydroxylation to introduce the hydroxyl group at the 12th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using catalysts to improve yield and selectivity. The process often includes purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
12-Hydroxycyclododeca-4,8-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bonds can be reduced to form saturated rings.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 12-ketocyclododeca-4,8-dien-1-one.
Reduction: Formation of cyclododecanone.
Substitution: Formation of 12-chlorocyclododeca-4,8-dien-1-one.
Scientific Research Applications
12-Hydroxycyclododeca-4,8-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 12-Hydroxycyclododeca-4,8-dien-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bonds can participate in various chemical reactions. These interactions can affect cellular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The distinctiveness of 12-Hydroxycyclododeca-4,8-dien-1-one becomes evident when compared to analogs with variations in functional groups, ring size, or substituents. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings:
Functional Group Influence :
- The hydroxyl group in this compound enhances solubility in polar solvents and enables hydrogen bonding, which is absent in the ketone-only analog (Cyclododeca-4,8-dien-1-one) .
- Compared to carboxylic acid-containing bicyclic compounds (e.g., Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid), the hydroxyl-ketone combination offers distinct redox properties but fewer opportunities for derivatization .
Ring Size and Strain :
- Smaller rings like cyclohexadiene exhibit higher strain, favoring cycloaddition reactions, whereas the 12-membered ring in the target compound balances stability and reactivity .
Biological Relevance :
- The dual functionality (hydroxyl + diene) may confer unique biological interactions, similar to how methoxy and dioxo groups in 10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate enhance antioxidant activity .
Substituent Effects :
- Methyl or other alkyl substitutions (e.g., 1-Methylcyclododeca-4,8-diene) reduce polarity and alter physical properties like melting points, whereas hydroxyl groups increase hydrophilicity .
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